

2-Bromoethyl Methacrylate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Bromoethyl methacrylate*

Cat. No.: *B1266238*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and reactivity of **2-Bromoethyl Methacrylate** (BEMA). This monomer is a valuable building block in polymer chemistry and drug development, offering a versatile platform for the synthesis of functionalized materials. This document is intended for researchers, scientists, and professionals in drug development seeking detailed technical information.

Chemical Properties and Structure

2-Bromoethyl methacrylate is an organic compound with the molecular formula C₆H₉BrO₂.

[1] It is characterized by the presence of a methacrylate functional group and a reactive bromine atom.[2] This bifunctionality allows for its participation in a wide range of chemical transformations, making it a versatile monomer in polymer synthesis. The presence of the bromine atom provides a site for nucleophilic substitution, while the methacrylate group readily undergoes free-radical polymerization.[2]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromoethyl Methacrylate** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C6H9BrO2	[1] [2]
Molecular Weight	193.04 g/mol	[1] [2]
Physical State	Colorless to pale yellow liquid	[2]
Density	1.3994 g/mL	[1]
Boiling Point	80 °C at 16 Torr; 203 °C at 760 mmHg	[1]
Refractive Index	1.4740 to 1.4780	[1]
Solubility	Soluble in organic solvents such as ethanol and acetone; limited solubility in water.	[2]

Chemical Structure

The chemical structure of **2-Bromoethyl Methacrylate** consists of a methacrylate group ester-linked to a 2-bromoethyl group. The molecule's IUPAC name is 2-bromoethyl 2-methylprop-2-enoate.[\[3\]](#)

Figure 1: Chemical structure of **2-Bromoethyl methacrylate**.

Experimental Protocols

Synthesis of 2-Bromoethyl Methacrylate

A common laboratory-scale synthesis of **2-Bromoethyl Methacrylate** involves the esterification of methacrylic acid with 2-bromoethanol. A detailed procedure is as follows:

Materials:

- 2-bromoethanol
- Methacrylic acid
- Boric acid (H3BO3)

- Toluene
- Hydroquinone
- Pyridine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a 250 mL flask equipped with a Dean-Stark trap and a reflux condenser, add 75 g (0.6 mol) of 2-bromoethanol, 12.37 g (0.2 mol) of boric acid, and 80 mL of toluene.[3]
- Heat the mixture to 150 °C with continuous stirring to remove water via azeotropic distillation. This step is typically complete within 3-4 hours.[3]
- After water removal is complete, distill off the excess toluene.[3]
- Cool the reaction mixture and add 50.9 mL (0.6 mol) of methacrylic acid, 0.1 g of hydroquinone (as a polymerization inhibitor), and 3 mL of pyridine.[3]
- Heat the mixture to 160 °C and maintain for 24 hours.[3]
- After cooling, pour the reaction mixture into 300 mL of water.[3]
- Separate the organic phase using a separatory funnel and dry it over anhydrous sodium sulfate.[3]
- Purify the crude product by vacuum distillation (boiling point 112–114 °C at 11 mmHg) to obtain pure **2-Bromoethyl methacrylate**. The reported yield for this procedure is 71.2%. [3]

[Click to download full resolution via product page](#)

Figure 2: Workflow for the synthesis of **2-Bromoethyl methacrylate**.

Characterization

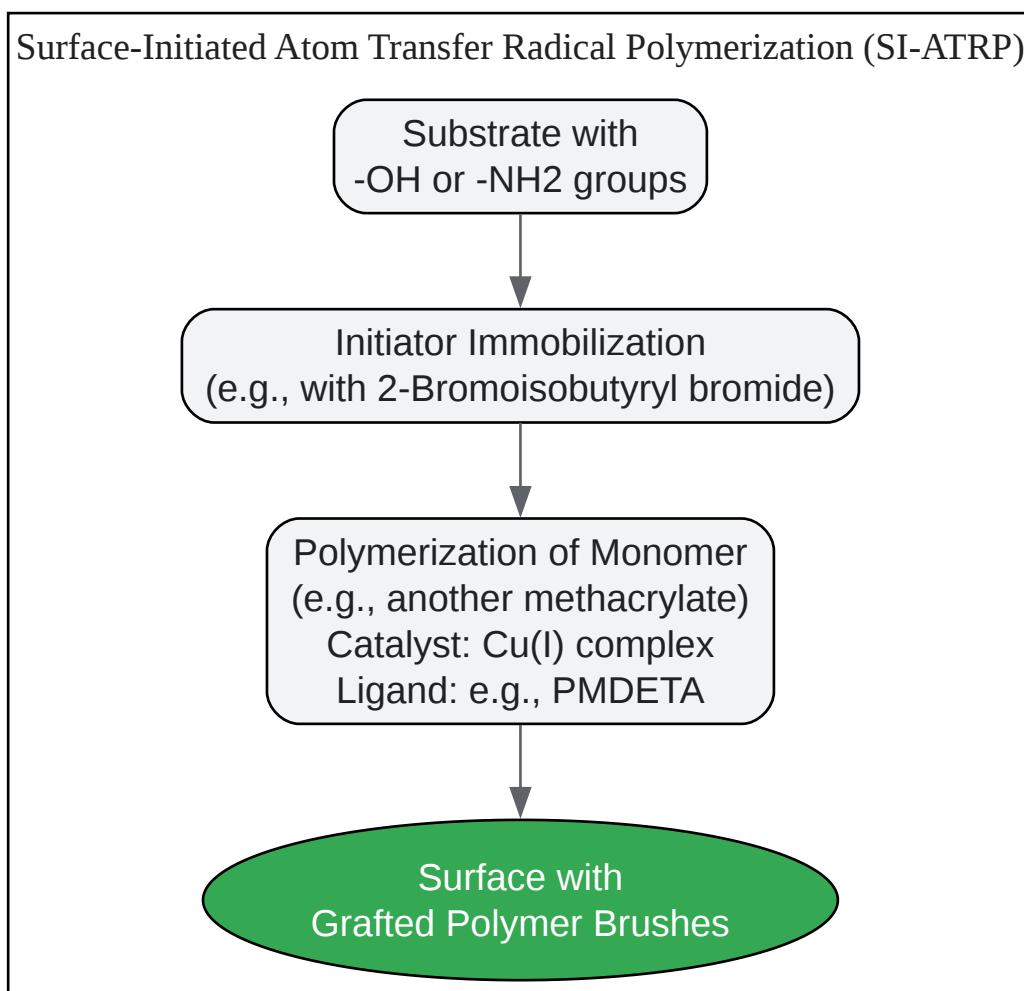
The synthesized **2-Bromoethyl methacrylate** can be characterized using various spectroscopic techniques.

- ^1H NMR (CDCl_3): $\delta = 6.0$ (s, 1H, $=\text{CH}_2$ cis), 5.45 (s, 1H, $=\text{CH}_2$ trans), 4.3 (broad s, 2H, $-\text{COO}-\text{CH}_2-$), 3.4 (broad s, 2H, $-\text{CH}_2-\text{Br}$), 1.8 (s, 3H, $\text{CH}_3-\text{C}=\text{C}$).[3]

Reactivity and Applications in Drug Development

The reactivity of **2-Bromoethyl methacrylate** is dominated by the two functional groups present in its structure. The bromoethyl group is susceptible to nucleophilic substitution, while the methacrylate group can undergo radical polymerization.

Nucleophilic Substitution


The bromine atom in **2-Bromoethyl methacrylate** can be displaced by a variety of nucleophiles, such as amines, alcohols, and carboxylates.[4] This reactivity allows for the post-polymerization modification of polymers containing BEMA units, enabling the introduction of a wide range of functional groups.

Polymerization

2-Bromoethyl methacrylate is a versatile monomer for various polymerization techniques, including:

- Free Radical Polymerization: BEMA can be copolymerized with other vinyl monomers using initiators like azobisisobutyronitrile (AIBN).^[5] This method is used to synthesize crosslinked polymeric microspheres.^[1]
- Atom Transfer Radical Polymerization (ATRP): The bromoethyl group in BEMA can act as an initiator for ATRP, allowing for the synthesis of well-defined block copolymers and polymer brushes from surfaces.^[1] This "grafting from" approach is a powerful tool for surface modification.

A general experimental workflow for surface-initiated ATRP using a bromo-functionalized initiator is depicted below.

[Click to download full resolution via product page](#)

Figure 3: General workflow for Surface-Initiated ATRP.

The ability to create well-defined polymer architectures with pendant reactive groups makes **2-Bromoethyl methacrylate** a valuable monomer in the development of drug delivery systems, biocompatible coatings, and functional biomaterials. The bromo groups can be used to attach targeting ligands, drugs, or other bioactive molecules.

Safety and Handling

2-Bromoethyl methacrylate is classified as a skin and eye irritant. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Commercial preparations are often stabilized with inhibitors like hydroquinone monomethyl ether (MEHQ) to prevent premature polymerization.[\[1\]](#)

This technical guide provides a summary of the key chemical properties, structure, and reactivity of **2-Bromoethyl methacrylate**. For more detailed information, researchers are encouraged to consult the cited literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromoethyl methacrylate (4513-56-8) for sale [vulcanchem.com]
- 2. 2-Bromoethyl Methacrylate | 4513-56-8 | EAA51356 [biosynth.com]
- 3. web.itu.edu.tr [web.itu.edu.tr]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [2-Bromoethyl Methacrylate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266238#2-bromoethyl-methacrylate-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com